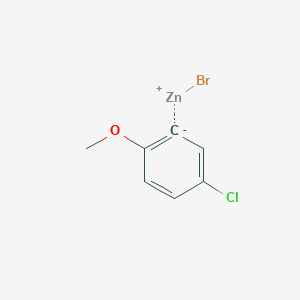
5-Chloro-2-methoxyphenylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxyphenylzinc bromide . It is a chemical reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxyphenylzinc bromide involves the reaction of 5-chloro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Chloro-2-methoxyphenyl bromide+Zn→5-Chloro-2-methoxyphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-methoxyphenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide as the electrophile. The typical conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.
Oxidation and Reduction: While less common, the compound can also undergo oxidation to form the corresponding phenol or reduction to form the corresponding hydrocarbon.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, in a Negishi coupling with an aryl halide, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 5-Chloro-2-methoxyphenylzinc bromide is used for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, biaryl structures formed through its use are common in many drug molecules.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism by which 5-Chloro-2-methoxyphenylzinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophile. The zinc atom in the compound acts as a mediator, facilitating the nucleophilic attack on the electrophile. This process is catalyzed by transition metals like palladium or nickel, which help in the formation and stabilization of the intermediate species.
Comparación Con Compuestos Similares
- Phenylzinc bromide
- 2-Methoxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Uniqueness: What sets 5-Chloro-2-methoxyphenylzinc bromide apart from these similar compounds is the presence of both a chloro and a methoxy group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions, making it particularly useful for synthesizing molecules with specific electronic and steric properties.
Propiedades
Fórmula molecular |
C7H6BrClOZn |
|---|---|
Peso molecular |
286.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-4-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
SXVFAUFEMZXSQN-UHFFFAOYSA-M |
SMILES canónico |
COC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13917882.png)
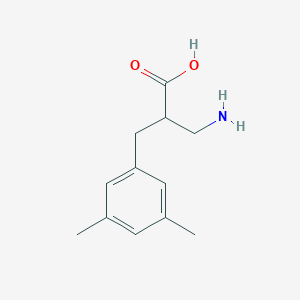
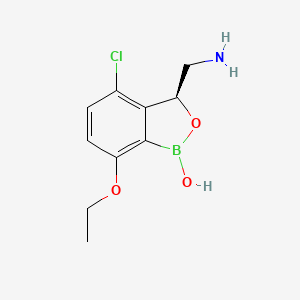
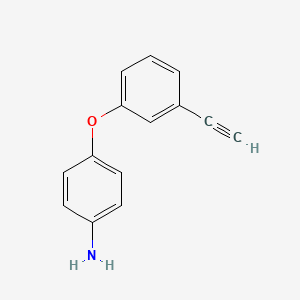
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
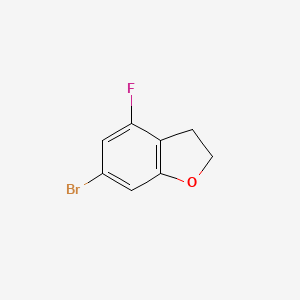

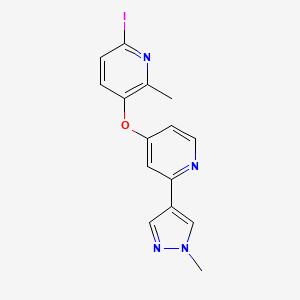
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
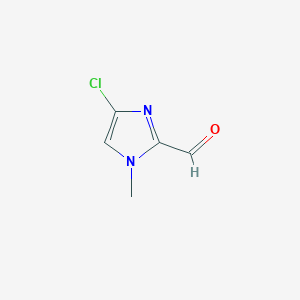
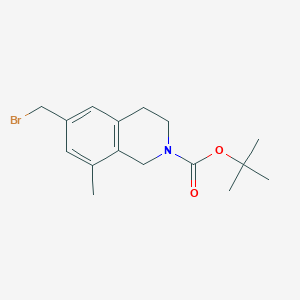

![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)
